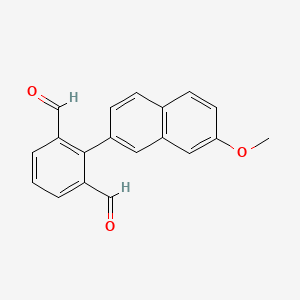

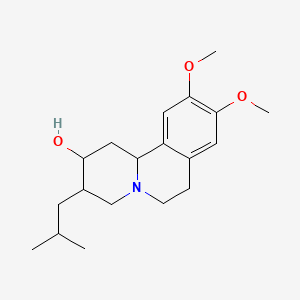

![molecular formula C₁₂H₁₇N₅O₄ B1145069 [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate CAS No. 97845-80-2](/img/structure/B1145069.png)

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related purine compounds involves innovative approaches, such as Pd-catalyzed cross-coupling reactions and catalyst-free one-step synthesis methods. These methodologies facilitate the production of purine derivatives, showcasing the compound's synthetic accessibility and the diversity of techniques applied for its preparation. The synthesis process often involves reactions with amines, acetic acid, or specific reagents under controlled conditions to yield the desired product efficiently (Hasník et al., 2009); (Qu et al., 2009).

Molecular Structure Analysis

The molecular structure of purine derivatives, including [4−(2−amino−6−oxo−1H−purin−9−yl)−2−(hydroxymethyl)butyl]acetate, is characterized by complex interactions and configurations. Studies employing crystallography and spectroscopic methods reveal the compound's detailed structural features, such as bond lengths, angles, and conformations, highlighting the significance of molecular arrangement in determining its chemical behavior and reactivity (Mazumder et al., 2001).

Chemical Reactions and Properties

[4−(2−amino−6−oxo−1H−purin−9−yl)−2−(hydroxymethyl)butyl]acetate undergoes various chemical reactions, reflecting its reactivity and functional versatility. These reactions include nucleophilic substitutions, condensations, and transformations that lead to the formation of new bonds and functional groups, offering insights into the compound's chemical properties and its potential as a precursor for more complex molecules (Janeba et al., 2000).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are critical for understanding their behavior in different environments and conditions. These properties are influenced by the compound's molecular structure and play a vital role in its application in scientific research (Harnden et al., 1990).

Mechanism of Action

Target of Action

Penciclovir Monoacetate primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections .

Mode of Action

Penciclovir Monoacetate, in its initial form, is inactive. Within a virally infected cell, a viral thymidine kinase adds a phosphate group to the penciclovir molecule, which is the rate-limiting step in the activation of penciclovir . Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .

Biochemical Pathways

The activated form of Penciclovir Monoacetate, penciclovir triphosphate, selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This results in the impairment of the virus’s ability to replicate within the cell .

Pharmacokinetics

Penciclovir displays linear pharmacokinetics in the anticipated therapeutic dose range of famciclovir . Peak plasma concentrations of penciclovir were obtained at median times of 0.5–0.75 h after dosing . The areas under the concentration versus time curves (AUC) and the peak penciclovir concentration (Cmax) increased linearly with the dose of famciclovir .

Result of Action

The activated drug inhibits the viral DNA polymerase, impairing the ability of the virus to replicate within the cell . This results in a reduction in the severity and duration of herpesvirus infections .

Action Environment

Environmental factors such as temperature can influence the stability of Penciclovir Monoacetate. Solid-state characterization showed that both penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .

properties

IUPAC Name |

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPBRZXGEFQVAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.